molecular formula C21H15N3O B14757598 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine CAS No. 745-28-8

1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine

Cat. No.: B14757598
CAS No.: 745-28-8
M. Wt: 325.4 g/mol
InChI Key: FMLFIGXHTUJLJD-UHFFFAOYSA-N
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Description

1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse applications in various fields, including agriculture, medicine, and materials science . This compound is characterized by its unique structure, which includes three phenyl groups attached to a triazine ring with an oxo group at the first position.

Preparation Methods

The synthesis of 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms of cyanuric chloride are replaced by phenyl groups through the use of appropriate reagents . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with DNA, leading to its potential antitumor effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with various biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine can be compared with other triazine derivatives such as:

Properties

IUPAC Name

1-oxido-3,5,6-triphenyl-1,2,4-triazin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21(23-24)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLFIGXHTUJLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+](=NC(=N2)C3=CC=CC=C3)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90824838
Record name 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90824838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745-28-8
Record name 1-Oxo-3,5,6-triphenyl-1lambda~5~,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90824838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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